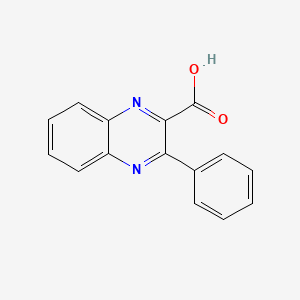

3-Phenylquinoxaline-2-carboxylic acid

Vue d'ensemble

Description

3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound that features a quinoxaline ring system with a phenyl group at the third position and a carboxylic acid group at the second position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylquinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with benzoylformic acid under acidic conditions. This reaction forms the quinoxaline ring system, which is then further functionalized to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. For instance, the use of nanocrystalline titania-based sulfonic acid as a catalyst has been reported to be highly efficient for the preparation of quinoxaline derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoxaline-1,4-dioxide derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated phenylquinoxaline derivatives.

Applications De Recherche Scientifique

3-Phenylquinoxaline-2-carboxylic acid and its derivatives have shown promising biological activities, making them candidates for pharmaceutical applications.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit antibacterial and antifungal properties. For instance, quinoxaline 1,4-dioxides have been reported to target a range of infections including those caused by resistant bacterial strains and parasites like malaria and leishmaniasis . The structural modifications of quinoxaline compounds can enhance their efficacy against specific pathogens.

Anticancer Activity

Certain derivatives of quinoxaline have demonstrated antiproliferative effects against various cancer cell lines. Studies have highlighted that compounds with a quinoxaline scaffold can induce apoptosis in cancer cells, such as breast adenocarcinoma cells (MCF-7) under hypoxic conditions . This suggests that this compound could be explored further for its anticancer potential.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in materials science due to its unique chemical properties.

Polymer Chemistry

Quinoxaline derivatives can serve as building blocks for the synthesis of polymers with specific electronic or optical properties. Their ability to form stable structures makes them suitable for applications in organic electronics and photonic devices.

Nanomaterials

The incorporation of quinoxaline compounds into nanomaterials can enhance their properties, including conductivity and stability. Research is ongoing into how these compounds can be integrated into nanostructured materials for advanced applications in sensors and energy storage devices.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

- Antibacterial Activity Study : A study investigated the antibacterial effects of various quinoxaline derivatives against common pathogens. Results indicated that certain modifications significantly increased activity against resistant strains .

- Cancer Cell Apoptosis Induction : Research demonstrated that specific derivatives could induce apoptosis in breast cancer cell lines, suggesting a pathway for developing new anticancer therapies based on this scaffold .

Mécanisme D'action

The mechanism of action of 3-phenylquinoxaline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it has been shown to interfere with the cell division and cell wall biogenesis proteins in bacterial cells, leading to their death .

Comparaison Avec Des Composés Similaires

Quinoxaline-1,4-dioxide: Shares the quinoxaline core but with additional oxygen atoms, leading to different biological activities.

Quinazoline: Another nitrogen-containing heterocycle with similar structural features but different pharmacological properties.

Phthalazine: Isomeric with quinoxaline, featuring a different arrangement of nitrogen atoms within the ring system.

Uniqueness: 3-Phenylquinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group and carboxylic acid functionality allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Activité Biologique

3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline ring system with a phenyl group at the third position and a carboxylic acid group at the second position. This structural configuration is crucial for its interaction with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. By blocking these enzymes, it modulates inflammatory responses, suggesting potential anti-inflammatory properties .

- Induction of Apoptosis : In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. This effect is particularly notable in breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231 .

- Cellular Interactions : The compound interacts with various cellular targets, altering their activity. For instance, it binds to the active sites of COX and LOX, preventing the conversion of arachidonic acid into pro-inflammatory mediators .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound demonstrated significant antiproliferative activity against breast cancer cell lines under hypoxic conditions. Specifically, it downregulated the expression of key survival proteins such as HIF1α and BCL2, leading to increased apoptosis .

- Animal Models : In vivo studies indicate that at low doses, this compound exhibits anti-cancer properties without causing significant toxicity. Its effectiveness varies with dosage, emphasizing the importance of careful therapeutic dosing .

Anti-inflammatory Effects

The ability to inhibit COX and LOX suggests that this compound may serve as a potential therapeutic agent in treating inflammatory diseases. Its impact on reducing inflammatory markers has been documented in various experimental models .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Bacterial Inhibition : Preliminary studies indicate that derivatives of quinoxaline compounds can inhibit pathogenic bacteria such as Escherichia coli and M. tuberculosis, highlighting their potential as antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antiproliferative Effects :

-

Inflammation Model :

- In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential utility in managing inflammatory diseases .

- Antimicrobial Testing :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-phenylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTASBJYGXIWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.